molecular formula C17H15N3O2 B5078617 2-methyl-N-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide

2-methyl-N-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide

Cat. No.: B5078617
M. Wt: 293.32 g/mol
InChI Key: MVGLMFBWSRGVMY-UHFFFAOYSA-N
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Description

2-methyl-N-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methylquinoline-4-carboxylic acid with 6-methyl-2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

2-methyl-N-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular pathways involved may vary depending on the specific target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(6-methylpyridin-2-yl)methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide
  • 2-methyl-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide
  • 2-methyl-N-(6-methylpyridin-2-yl)methylideneaminoquinolin-4-amine

Uniqueness

2-methyl-N-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its quinoline core and pyridine substituent allow for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-methyl-N-(6-methylpyridin-2-yl)-4-oxo-1H-quinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-10-4-3-5-16(19-10)20-17(22)12-6-7-14-13(9-12)15(21)8-11(2)18-14/h3-9H,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGLMFBWSRGVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C=C2)NC(=CC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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